SIRT2 Inhibitory Potency: 330190-97-1 vs 1,3,4-Thiadiazole Analogs ST131 and ST132
The target compound inhibits recombinant human SIRT2 with an IC50 of 1.0 µM [1], whereas the structurally related 1,3,4-thiadiazole inhibitors ST131 and ST132, which retain the core thiadiazole but differ in peripheral substitution, exhibit IC50 values of 8.95 µM and 6.62 µM, respectively [2]. This represents an approximately 6.6- to 9.0-fold improvement in potency for the target compound, attributable to the optimized 2,6-difluorobenzamide and 3-nitrophenyl pharmacophores [1].
| Evidence Dimension | SIRT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 µM |
| Comparator Or Baseline | ST131 (IC50 = 8.95 µM) and ST132 (IC50 = 6.62 µM) |
| Quantified Difference | 6.6- to 9.0-fold greater potency |
| Conditions | Recombinant human SIRT2; Fluor de Lys-SIRT deacetylase assay (target compound) [1]; SIRT inhibitory screening assay (ST131/ST132) [2]. |
Why This Matters
Higher potency enables the use of lower compound concentrations in cellular assays, reducing solvent toxicity and off-target artifacts.
- [1] BindingDB Entry BDBM50392111 (CHEMBL2152613). Curated from Suzuki T, et al. J Med Chem. 2012;55(12):5760-73. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50392111 View Source
- [2] Aksel AB, et al. Drug Dev Res. 2026;87(2):e70256. View Source
